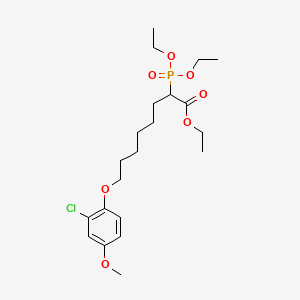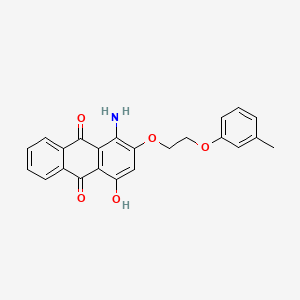
1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone is a complex organic compound with a unique structure that combines anthraquinone with amino, hydroxy, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone typically involves multiple steps, starting with the preparation of the anthraquinone coreThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in fluorescence microscopy.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other colorants
Wirkmechanismus
The mechanism of action of 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone
- 1-Amino-4-hydroxy-2-(2-(3-aminopropoxy)ethoxy)anthraquinone
Comparison: Compared to its analogs, 1-Amino-4-hydroxy-2-(2-(3-methylphenoxy)ethoxy)anthraquinone exhibits unique properties due to the presence of the 3-methylphenoxy group. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
85946-14-1 |
|---|---|
Molekularformel |
C23H19NO5 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-[2-(3-methylphenoxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H19NO5/c1-13-5-4-6-14(11-13)28-9-10-29-18-12-17(25)19-20(21(18)24)23(27)16-8-3-2-7-15(16)22(19)26/h2-8,11-12,25H,9-10,24H2,1H3 |
InChI-Schlüssel |
PRFLHIULISVRAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



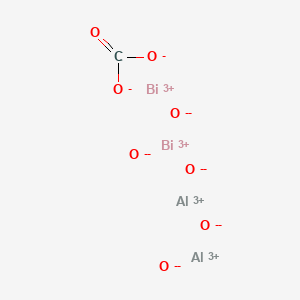

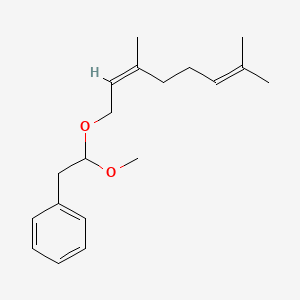
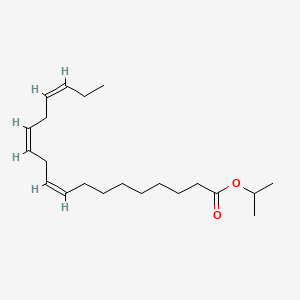

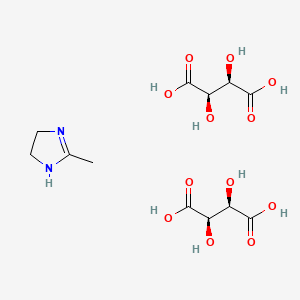
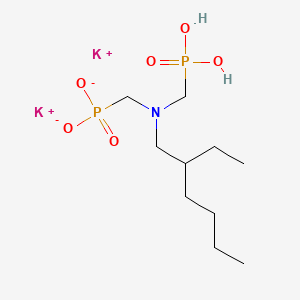
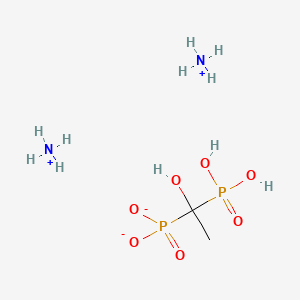
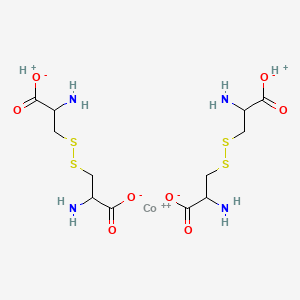
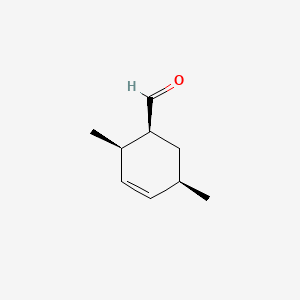
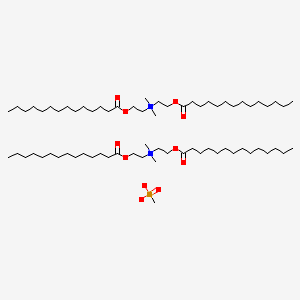
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
